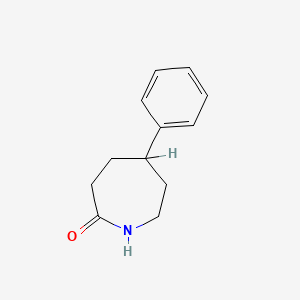

5-Phenylazepan-2-one

Description

Overview of Azepanone Chemistry in Contemporary Research

The azepanone core, also known as a caprolactam, is a privileged scaffold in medicinal chemistry. Researchers are actively exploring substituted azepanones for their potential biological activities. For example, various azepanone-based compounds have been investigated as inhibitors of cathepsin K, an enzyme implicated in osteoporosis. researchgate.netresearchgate.net These studies demonstrate the versatility of the azepanone ring system in the design of potent and selective enzyme inhibitors. researchgate.netresearchgate.netnih.gov The substitution pattern on the azepanone ring is crucial for modulating the pharmacological properties of these inhibitors. researchgate.net

Significance of Lactam Frameworks in Organic and Medicinal Chemistry

Lactams, which are cyclic amides, are fundamental structural motifs in a vast array of biologically active compounds and natural products. researchgate.nettaylorandfrancis.com The β-lactam ring, a four-membered cyclic amide, is famously the core component of penicillin and cephalosporin (B10832234) antibiotics. wikipedia.orgresearchgate.netslideshare.net Beyond β-lactams, larger lactam rings like the azepanone in 5-Phenylazepan-2-one are also of significant interest. Lactam-containing molecules have shown a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. researchgate.net They serve as versatile synthetic intermediates for the preparation of other important molecules like amino acids and various heterocyclic compounds. researchgate.netnih.gov The development of new synthetic methods to create diverse and stereochemically complex lactams remains an active area of research. researchgate.netrsc.orgugent.be

Historical Context of Phenyl-Substituted Lactam Synthesis and Applications

The synthesis of phenyl-substituted lactams has a rich history, with early methods paving the way for the development of more advanced and stereoselective techniques. The Staudinger reaction, discovered in 1907, represents a foundational method for synthesizing β-lactams and has been adapted for creating phenyl-substituted variants. wikipedia.orgnih.gov Over the years, research has expanded to include the synthesis and application of larger ring systems, such as phenyl-substituted caprolactams. These compounds have been explored for their potential in treating conditions like inflammation and have been investigated for their activity within the central nervous system. google.compublish.csiro.au The introduction of a phenyl group can significantly influence the biological activity and physical properties of the lactam, making these compounds a continued focus of study in medicinal chemistry. acs.org

Compound Information

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | This compound | C12H15NO |

| Caprolactam | Azepan-2-one (B1668282) | C6H11NO |

| Penicillin | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | C16H18N2O4S |

| Cephalosporin | (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | C16H17N3O4S |

Structure

3D Structure

Properties

IUPAC Name |

5-phenylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAHPHVAVALBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-39-2 | |

| Record name | 5-Phenyl-2-azepanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7500-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 5 Phenylazepan 2 One and Its Analogues

Established Synthetic Pathways

The construction of the 5-Phenylazepan-2-one scaffold and its derivatives is achieved through several key synthetic routes. These pathways include photochemical ring expansions, various ring-closing reactions, reduction of precursor molecules, condensation reactions, catalyst-mediated approaches, and the Mitsunobu reaction for analogue synthesis.

Photochemical Strategies for Azepanone Ring Expansion

Photochemical methods present a modern and efficient approach to synthesizing azepanone derivatives through ring expansion.

A notable strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This process, mediated by blue light at room temperature, transforms a six-membered nitroarene framework into a seven-membered azepane ring system. nih.govresearchgate.net The reaction proceeds through the conversion of the nitro group into a singlet nitrene intermediate. nih.gov Subsequent hydrogenation and hydrolysis yield the desired caprolactam. vulcanchem.com Specifically, this compound has been synthesized from its nitroarene precursor using this visible light-mediated ring-expansion, achieving a 71% NMR yield and a 57% isolated yield. thieme-connect.de

Table 1: Photochemical Synthesis of this compound and Analogues

| Compound | Starting Material | Method | Yield (Isolated) | Reference |

| This compound | Nitroarene precursor (S3a) | Photochemical dearomative ring expansion (blue light, λ = 427 nm), followed by hydrogenation and hydrolysis | 57% | thieme-connect.de |

| 5-(Pyridin-3-yl)azepan-2-one | Nitroarene precursor (S8a) | Photochemical dearomative ring expansion (blue light, λ = 427 nm), followed by hydrogenation and hydrolysis | 71% | thieme-connect.de |

| 5-(4-Fluorophenyl)azepan-2-one | Nitroarene precursor (S11b) | Photochemical dearomative ring expansion (blue light, λ = 427 nm), followed by hydrogenation and hydrolysis | 72% | thieme-connect.de |

| 5-Benzylazepan-2-one | Nitroarene precursor (1a) | Photochemical dearomative ring expansion (blue light, λ = 427 nm), followed by hydrogenation and hydrolysis | 40% | thieme-connect.de |

Another photochemical approach is a formal [5+2] cycloaddition, which utilizes a photochemical rearrangement of N-vinylpyrrolidinones to form azepin-4-ones. nih.gov This method allows for the construction of functionalized azepane derivatives from readily available aldehydes and pyrrolidinones in a two-step process. nih.gov The reaction is tolerant of a wide range of substituents on the enamine, including alkyl and aryl groups. nih.gov

Ring-Closing Reactions

Ring-closing reactions are a fundamental strategy for constructing the azepane ring. One of the most powerful methods in this category is Ring-Closing Metathesis (RCM). RCM employs catalysts, typically ruthenium-based, to form cyclic alkenes from diene precursors. rsc.orgorganic-chemistry.org This method is effective for creating 5- to 30-membered rings and is tolerant of various functional groups. organic-chemistry.org For instance, the RCM of specific dienes has been used to produce 5- and 6-membered nitrogen heterocycles, and a 7-membered ring product was successfully converted to 2-phenylazepane (B120452) via hydrogenation. rsc.org

A different approach to azepine ring formation is through an intramolecular carbonyl-enamine cyclization. chem-soc.si This method involves a 1,7-cyclization of an enamine-ester intermediate, which can be classified as a 7-exo-trig cyclization, a process favored by Baldwin's rules. chem-soc.silibretexts.org This strategy has been used to prepare functionalized, fused azepine ring systems. chem-soc.si

Reduction of Precursors

The synthesis of azepanones can also be achieved through the reduction of suitable precursor molecules. While specific details for the direct reduction to this compound are not extensively documented in the provided context, analogous syntheses suggest its feasibility. For example, 5-methyl-5-phenylpiperidin-2-one (B1614845) can be synthesized by reducing appropriate precursors. ontosight.ai

In a related context, the reduction of nitro compounds is a common strategy. For instance, benzo[c] researchgate.netvulcanchem.comnih.govselenadiazole amines are prepared by the reduction of their nitro precursors using stannous chloride. researchgate.net This highlights reduction as a key step in synthesizing complex heterocyclic structures from nitro-aromatic starting materials, a strategy that aligns with the photochemical synthesis of this compound from a nitroarene. thieme-connect.deresearchgate.net

Condensation Reactions

Condensation reactions provide a classic and versatile route to intermediates that can lead to azepanone structures. The aldol (B89426) condensation, particularly the Claisen-Schmidt variant, is used to form chalcone (B49325) analogues by reacting an aromatic aldehyde with an aromatic ketone. scispace.comrsc.org For example, 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one was synthesized via an aldol condensation between cinnamaldehyde (B126680) and 1-acetylnaphthalene using a sodium hydroxide (B78521) catalyst. scispace.com

The Knoevenagel condensation is another powerful tool, involving the reaction of aldehydes or ketones with active methylene (B1212753) compounds. researchgate.net This reaction has been employed in the synthesis of pyrimidines containing an allomaltol unit, which then undergo photochemical cyclization. beilstein-journals.org These condensation methods are valuable for creating the carbon skeleton necessary for subsequent cyclization into the azepanone ring. ontosight.ai

Catalyst-mediated Approaches

Various catalysts play a crucial role in the synthesis of azepanes and their precursors, enhancing efficiency and selectivity.

Iron Catalysis : An iron complex, Fe(CO)4(IMes), has been used to catalyze the reductive amination of carbonyl derivatives with ω-amino fatty acids. researchgate.net

Ruthenium Catalysis : Ruthenium-based Grubbs catalysts are essential for Ring-Closing Metathesis (RCM) reactions to form the azepane ring. organic-chemistry.org

Iridium and Rhodium Catalysis : Chiral-at-metal complexes of iridium(III) and rhodium(III) have been developed for asymmetric photoredox chemistry, offering stereocontrolled radical reactions. nih.gov

Iodine/DMSO System : A metal-free catalytic system of I2/DMSO has been effectively used for the formation of C–C and C–heteroatom bonds under green and mild conditions. mdpi.com

Lewis Acid Catalysis : Iron(III) chloride (FeCl3) and ytterbium triflate (Yb(OTf)3) have been used as catalysts in intramolecular Cannizzaro reactions to produce mandelic acid derivatives from aryl glyoxals. beilstein-journals.org

Organocatalysis : A selenourea-thiourea organocatalyst has been shown to facilitate the asymmetric conjugate addition of amines to α,β-unsaturated esters, leading to β-amino esters with high enantioselectivity. nih.gov

Mitsunobu Methodology for Analogues

The Mitsunobu reaction is a powerful tool for the synthesis of this compound analogues, particularly for introducing diversity through nucleophilic substitution of alcohols. nih.gov The reaction facilitates the conversion of primary and secondary alcohols into a wide range of products, including esters, phenyl ethers, and thioethers, with a complete inversion of stereochemistry. nih.govorganic-chemistry.org

This reaction typically uses a combination of a phosphine, like triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govmdpi.com A key advantage is its ability to proceed under mild conditions without prior activation of the alcohol. tcichemicals.com

The utility of the Mitsunobu reaction has been demonstrated in the synthesis of a library of dorsomorphin (B1670891) analogues, where it was used for the direct dehydration and formation of phenoxy-alkylamine moieties. mdpi.com However, a limitation of the classic Mitsunobu reaction is the pKa requirement of the nucleophile (typically <11). tcichemicals.com To address this, new reagents have been developed to expand the scope of the reaction to include less acidic pronucleophiles. tcichemicals.comtcichemicals.com

Novel Synthetic Approaches and Innovations

Recent research has focused on developing new pathways to caprolactams that offer alternative starting materials and reaction conditions.

A notable innovation is a photochemical strategy for synthesizing caprolactams through the dearomative ring expansion of nitroarenes. thieme-connect.de This multi-step process begins with the synthesis of a nitroarene precursor, which is then subjected to photochemical N-insertion and subsequent hydrogenation to yield the final caprolactam. For the synthesis of this compound, the process starts with a precursor that, upon following the general procedure, yields the target compound as a colorless oil. thieme-connect.de This method has been applied to synthesize a variety of substituted caprolactams. thieme-connect.de

Another synthetic route involves the transformation of α-azido ketones. For instance, the reaction of 2-azido-1,4-diphenylbutan-1-one with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in benzene (B151609) under reflux conditions has been shown to produce this compound. mdpi.com

Research has also been conducted on the copolymerization of this compound with monomers like pyrrole (B145914) and thiophene (B33073) to create novel conductive polymers with improved solubility. researchgate.netdntb.gov.uaresearchgate.net In one study, the copolymerization was cationically catalyzed using an acid-exchanged clay (Maghnite-H⁺), achieving a reaction yield of 85%. researchgate.net

Table 2: Photochemical Synthesis of this compound and Analogues thieme-connect.de

| Product | Starting Material Precursor | Isolated Yield |

|---|---|---|

| This compound | S3a (24 mg, 0.1 mmol) | 57% |

| 5-Benzylazepan-2-one | 1a (26 mg, 0.1 mmol) | 40% |

| 5-Methylazepan-2-one (B1295309) | S2a (53 mg, 0.3 mmol) | 45% |

| 5-(4-Fluorophenyl)azepan-2-one | S11b (26 mg, 0.1 mmol) | 72% |

| syn-5-Methyl-6-phenylazepan-2-one | S14a (76 mg, 0.3 mmol) | 81% |

Asymmetric Synthesis and Stereocontrol in this compound Production

The creation of specific stereoisomers is a critical aspect of modern synthetic chemistry, particularly for biologically active molecules. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral compound.

In the context of this compound and its analogues, achieving stereocontrol is a significant challenge. The photochemical synthesis route has demonstrated diastereoselectivity in certain cases. For example, the synthesis of syn-5-Methyl-6-phenylazepan-2-one resulted in a diastereomeric ratio (dr) greater than 20:1, indicating a high degree of stereocontrol. thieme-connect.de

General strategies for asymmetric synthesis often employ chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. nih.govucl.ac.uk For instance, the asymmetric synthesis of other nitrogen-containing heterocycles has been achieved using Evans' chiral auxiliary to induce an asymmetric Michael addition. ucl.ac.uk Another powerful technique is the use of Ni(II) complexes of glycine (B1666218) Schiff bases with a recyclable chiral auxiliary for the asymmetric synthesis of tailor-made amino acids. mdpi.com

Furthermore, enantioselective variants of classical reactions are being developed. The Schmidt reaction, for example, has been applied for the desymmetrization of symmetric ketones using a chiral hydroxyalkyl azide (B81097), leading to highly diastereoselective migration. libretexts.org While a specific, highly enantioselective method for this compound has not been detailed in the provided context, these general principles and related examples point toward potential avenues for achieving such stereocontrol.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.insemanticscholar.org These principles can be applied to evaluate and improve the synthesis of this compound.

Atom Economy : This principle, developed by Barry Trost, measures how efficiently a reaction converts reactant atoms into the final product. acs.org Rearrangement reactions, like the Beckmann and Schmidt reactions, are inherently atom-economical as they reorganize the atoms of a molecule without significant loss. mlsu.ac.in

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and recycled, reducing waste. acs.org The Beckmann rearrangement is acid-catalyzed. wikipedia.org More advanced catalytic systems, such as using cyanuric chloride with a zinc chloride co-catalyst, have been developed to make the process more efficient. wikipedia.org In novel syntheses, an acid-exchanged clay (Maghnite-H⁺) has been used as an ecological and reusable solid catalyst for the copolymerization of this compound. researchgate.netresearchgate.net

Less Hazardous Chemical Synthesis : A key goal is to use and generate substances with minimal toxicity. mlsu.ac.in Traditional methods like the Schmidt reaction often use highly toxic and explosive hydrazoic acid. wikipedia.orgbeilstein-journals.org Modern variations aim to replace it with less hazardous alternatives like trimethylsilyl (B98337) azide (TMSN₃). beilstein-journals.org Similarly, the Beckmann rearrangement can involve strong, corrosive acids. wikipedia.org

Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. mlsu.ac.in Photochemical reactions utilize light as an energy source, which can be a green alternative to thermal heating. thieme-connect.de

Use of Renewable Feedstocks : The twelfth principle of green chemistry encourages the use of raw materials derived from renewable sources. acs.orgpro-metrics.org While not yet prevalent for this specific compound, a broader shift in the chemical industry towards biomass-derived starting materials is a key goal of green chemistry. pro-metrics.org

By analyzing synthetic routes through the lens of green chemistry, researchers can identify areas for improvement, steering the production of this compound and other chemical compounds toward more sustainable and environmentally friendly practices.

Chemical Reactivity and Transformations of 5 Phenylazepan 2 One

Functional Group Transformations

The carbonyl group of the lactam is a key site for chemical reactions due to its electrophilic nature. It can undergo several fundamental transformations, including reduction and hydrolysis.

Reduction: The amide carbonyl can be completely reduced to a methylene (B1212753) group (CH₂). This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in a suitable ether solvent like tetrahydrofuran (B95107) (THF). The reaction converts the lactam into a cyclic amine, in this case, 5-phenylazepane.

Hydrolysis: Like other cyclic amides, the lactam ring can be opened via hydrolysis. masterorganicchemistry.com This reaction can be catalyzed by either acid or base, typically requiring heat. nih.govmasterorganicchemistry.com The process involves the nucleophilic attack of water on the carbonyl carbon, leading to the cleavage of the amide bond and the formation of the corresponding linear amino acid, 6-amino-4-phenylhexanoic acid. nih.gov

Table 1: Reactions at the Lactam Carbonyl Group

| Transformation | Reagents and Conditions | Product |

|---|

The phenyl group attached to the azepane ring is susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The alkyl portion of the lactam ring acts as an activating, ortho, para-directing group, influencing the position of incoming electrophiles. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. pressbooks.pubopenstax.org

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the phenyl ring, primarily at the ortho and para positions.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using a halogen source and a Lewis acid catalyst, such as Br₂ with FeBr₃ or Cl₂ with AlCl₃. pressbooks.pub

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. This is a reliable method for forming a new carbon-carbon bond.

Table 2: Electrophilic Aromatic Substitution of the Phenyl Ring

| Reaction | Reagents and Conditions | Major Products (Illustrative) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-(4-Nitrophenyl)azepan-2-one and 5-(2-Nitrophenyl)azepan-2-one |

| Bromination | Br₂, FeBr₃ | 5-(4-Bromophenyl)azepan-2-one and 5-(2-Bromophenyl)azepan-2-one |

| Acylation | CH₃COCl, AlCl₃ | 5-(4-Acetylphenyl)azepan-2-one and 5-(2-Acetylphenyl)azepan-2-one |

Derivatization Strategies for 5-Phenylazepan-2-one

Derivatization of this compound is a key strategy for synthesizing new chemical entities with potentially altered or enhanced properties. These strategies focus on modifying the lactam nitrogen, the phenyl ring, or using the entire molecule as a scaffold.

The secondary amide nitrogen in the lactam ring possesses a proton that can be removed by a strong base, forming a nucleophilic conjugate base (an enolate equivalent). This nucleophile can then react with various electrophiles. asianpubs.org

N-Alkylation: This involves the deprotonation of the lactam nitrogen with a base like sodium hydride (NaH), followed by the addition of an alkylating agent such as an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide). mdpi.comnih.gov This reaction yields N-substituted 5-phenylazepan-2-ones. Gold-catalyzed methods have also been developed for the N-alkylation of amines with alcohols. d-nb.info

N-Acylation: Following deprotonation, the lactam can be acylated using acylating agents like acyl chlorides or anhydrides. nih.gov Alternatively, direct coupling with a carboxylic acid can be achieved using peptide coupling reagents, such as diisopropylcarbodiimide (DIC), which facilitate amide bond formation. bas.bgwikipedia.org

Table 3: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents and Conditions | Product Example |

|---|

Systematic modification of the phenyl ring is a common strategy in medicinal chemistry to explore structure-activity relationships. Introducing various substituents can modulate the molecule's steric, electronic, and lipophilic properties. Research on related azepanone and piperidinone structures shows that substitutions on the phenyl ring are generally well-tolerated. epdf.pub For example, the introduction of electron-withdrawing groups like fluoro, chloro, or trifluoromethyl, or electron-donating groups like methoxy, can be achieved through electrophilic substitution or by using pre-substituted starting materials for the synthesis of the core scaffold. epdf.pubnih.gov

Lactams are valuable building blocks in organic synthesis for the construction of more complex molecular architectures, including fused and spirocyclic heterocyclic systems. nih.govrsc.orgnumberanalytics.com

Intramolecular Cyclization: The this compound scaffold can be used to construct fused bicyclic or tricyclic systems. For instance, an intramolecular Friedel-Crafts-type reaction could potentially be induced. After converting the lactam carbonyl into a more reactive species (e.g., a thioamide or Vilsmeier-Haack type intermediate), cyclization onto the electron-rich phenyl ring could lead to the formation of a new fused ring.

Annulation Reactions: The lactam can serve as a precursor to enelactams or other reactive intermediates that can participate in annulation reactions (ring-forming reactions) to build adjacent rings. For example, palladium-catalyzed relay Heck arylations have been used on enelactams to construct new aryl-substituted lactams. nih.gov

Spirocycle Formation: Strategies involving the functionalization of the carbon alpha to the carbonyl group, followed by cyclization, can lead to the formation of spirocyclic compounds, where two rings share a single carbon atom. beilstein-journals.org Such complex scaffolds are of interest in drug discovery programs. researchgate.net

Table 4: Strategies for Complex Scaffold Synthesis

| Strategy | Description | Potential Outcome |

|---|---|---|

| Intramolecular Cyclization | Activation of the lactam followed by intramolecular electrophilic attack on the phenyl ring. | Fused tricyclic systems (e.g., benzo[c]azepine derivatives). |

| Annulation via Enelactam | Dehydrogenation to an enelactam followed by a cycloaddition or annulation reaction. | Fused or bridged bicyclic lactams. ucla.edumdpi.com |

| Alpha-Functionalization/Cyclization | Introduction of a functional group at the C-3 or C-7 position followed by an intramolecular ring-closing reaction. | Spirocyclic or fused-ring systems. |

Mechanisms of Key Reactions

The reactivity of this compound is exemplified by several key transformations, each proceeding through distinct mechanistic pathways. These include its formation via the Beckmann rearrangement, as well as subsequent reactions such as hydrolysis, reduction, and N-acylation.

Beckmann Rearrangement: The synthesis of this compound can be achieved through the Beckmann rearrangement of 4-phenylcyclohexanone (B41837) oxime. gu.semasterorganicchemistry.com This acid-catalyzed reaction is a fundamental method for the production of lactams. scielo.org.mx The mechanism involves the protonation of the oxime's hydroxyl group by an acid, which converts it into a good leaving group (water). masterorganicchemistry.comnih.gov This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. wikipedia.org Subsequent attack by a water molecule and tautomerization yields the final lactam product, this compound. masterorganicchemistry.com The stereospecificity of the migration is a key feature of this rearrangement. gu.se

Hydrolysis: Like other amides, the lactam ring of this compound can be cleaved through hydrolysis to yield an amino acid, specifically 5-amino-5-phenylhexanoic acid. This reaction can be catalyzed by either acid or base. nih.govbeilstein-journals.org

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the nitrogen as an ammonium (B1175870) group lead to the carboxylic acid product. beilstein-journals.org

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. The collapse of this intermediate expels the amide anion, which is then protonated by the newly formed carboxylic acid in a rapid acid-base reaction to yield the carboxylate and the primary amine. beilstein-journals.org

Reduction: The amide functional group in this compound can be reduced. A particularly effective method for the chemoselective reduction of amides to alcohols involves the use of samarium(II) iodide (SmI₂) in the presence of an amine and water. sci-hub.seacs.org This reaction proceeds via a single electron transfer mechanism. acs.org For the closely related compound, 1-phenylpiperidin-2-one, this reduction yields the corresponding amino alcohol with high selectivity for C-N bond cleavage over C-O bond cleavage. sci-hub.seacs.org The mechanism is thought to involve the formation of a ketyl-type radical intermediate. acs.org Coordination of the samarium ion to the carbonyl oxygen and the Lewis basic nitrogen in the tetrahedral intermediate is believed to facilitate the electron transfer and control the selectivity of the bond cleavage. sci-hub.se

| Substrate | Reagents | Product | Yield | C-N/C-O Cleavage Selectivity | Reference |

|---|---|---|---|---|---|

| 1-Phenylpiperidin-2-one | SmI₂/Et₃N/H₂O | 5-Amino-5-phenylpentan-1-ol | 96% | >95:5 | sci-hub.seacs.org |

N-Acylation: The nitrogen atom of the lactam in this compound can act as a nucleophile, allowing for N-acylation reactions. This transformation is typically carried out using acylating agents like acyl chlorides or anhydrides, often in the presence of a base. rsc.org The reaction generally proceeds through a nucleophilic acyl substitution mechanism. The base deprotonates the amide nitrogen, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the N-acylated product. wiley-vch.de

Reversible Reactions and Equilibrium Studies

A significant reversible reaction involving this compound is its ring-opening polymerization (ROP). The ability of a cyclic monomer to polymerize is governed by thermodynamic and kinetic factors. nih.gov

The polymerization of lactams is often a reversible process, leading to an equilibrium between the monomer and the polymer. nih.gov This equilibrium is influenced by factors such as ring strain, temperature, and the concentrations of the monomer and polymer. The primary driving force for the ROP of many cyclic monomers is the relief of ring strain. mdpi.commdpi.com Seven-membered rings like azepane possess some degree of ring strain, which enthalpically favors polymerization. numberanalytics.com

The thermodynamics of polymerization can be described by the Gibbs free energy change (ΔG_p), which is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization by the equation: ΔG_p = ΔH_p - TΔS_p. Polymerization is thermodynamically favorable when ΔG_p is negative. nih.gov For most polymerization reactions, the entropy change is negative due to the loss of translational degrees of freedom when converting monomers to a polymer chain. nih.gov Therefore, the enthalpy change, largely driven by ring strain, is a critical factor.

The position of the monomer-polymer equilibrium is also dependent on temperature. An increase in temperature will shift the equilibrium towards the monomer, a phenomenon characterized by a ceiling temperature (T_c), above which polymerization is no longer favorable.

| Factor | Effect on Equilibrium | Thermodynamic Rationale | Reference |

|---|---|---|---|

| Ring Strain | Higher strain shifts equilibrium towards the polymer. | More negative ΔH_p, making ΔG_p more favorable for polymerization. | numberanalytics.com |

| Temperature | Increasing temperature shifts equilibrium towards the monomer. | The -TΔS_p term becomes more dominant, making ΔG_p less negative or positive. | nih.gov |

| Monomer Concentration | Higher initial monomer concentration favors polymer formation. | Le Châtelier's principle. | nih.gov |

The hydrolysis of the lactam ring is also a reversible reaction. The forward reaction (hydrolysis) is favored under strongly acidic or basic conditions, while the reverse reaction (cyclization of the amino acid) can occur under neutral or mildly acidic conditions, establishing an equilibrium between the cyclic lactam and the open-chain amino acid. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis of 5 Phenylazepan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of each hydrogen atom in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the multiplicity (splitting pattern) reveals the number of neighboring protons.

In the ¹H NMR spectrum of 5-Phenylazepan-2-one, the protons of the phenyl group typically appear in the aromatic region, generally between 7.2 and 7.4 ppm. The specific shifts and multiplicities of the protons on the azepan-2-one (B1668282) ring are influenced by their proximity to the phenyl substituent and the carbonyl group. The protons on the carbon adjacent to the nitrogen (C6) and the carbon adjacent to the carbonyl group (C3) would exhibit characteristic shifts. The methine proton at the C5 position, being directly attached to the carbon bearing the phenyl group, would likely appear as a multiplet. The remaining methylene (B1212753) protons on the ring would show complex splitting patterns due to their diastereotopic nature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.20-7.40 | Multiplet |

| NH | ~6.0-8.0 | Broad Singlet |

| CH (C5) | ~3.0-3.5 | Multiplet |

| CH₂ (C3) | ~2.3-2.6 | Multiplet |

| CH₂ (C4) | ~1.8-2.2 | Multiplet |

| CH₂ (C6) | ~3.2-3.5 | Multiplet |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C2) of the lactam ring is the most deshielded and appears at the lowest field, typically in the range of 170-180 ppm. libretexts.org The carbons of the phenyl ring resonate in the aromatic region, approximately between 125 and 145 ppm. oregonstate.edu The signal for the carbon attached to the phenyl group (C5) would be shifted downfield compared to the other aliphatic carbons in the ring due to the anisotropic effect of the aromatic ring. The remaining methylene carbons of the azepan-2-one ring would appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C2) | 170-180 |

| Aromatic C (quaternary) | 140-145 |

| Aromatic CH | 125-130 |

| CH (C5) | 40-50 |

| CH₂ (C6) | 45-55 |

| CH₂ (C3) | 35-45 |

| CH₂ (C4) | 25-35 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms. emerypharma.com

COSY (Correlation Spectroscopy): A COSY experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the azepan-2-one ring, for instance, between the protons on C3 and C4, C4 and C5, and so on. This helps in tracing the proton network within the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to the C5-H would show a cross-peak with the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the protons on C4 and C6 to the C5 carbon would confirm the position of the phenyl group. Also, protons on C3 and C7 would show correlations to the carbonyl carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, even if they are not directly coupled. princeton.edu This is crucial for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the protons of the phenyl group and specific protons on the azepan-2-one ring, providing insights into the preferred orientation of the phenyl substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is expected in the region of 1650-1680 cm⁻¹. brentford.hounslow.sch.uk The N-H stretching vibration of the secondary amide (lactam) should appear as a broad band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. savemyexams.com Characteristic C=C stretching vibrations of the phenyl group are expected in the 1450-1600 cm⁻¹ region. savemyexams.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Lactam) | Stretch | 3200-3400 | Medium, Broad |

| C-H (Aromatic) | Stretch | >3000 | Medium |

| C-H (Aliphatic) | Stretch | <3000 | Medium |

| C=O (Lactam) | Stretch | 1650-1680 | Strong, Sharp |

Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation of the molecule under electron ionization would lead to the formation of various daughter ions. A common fragmentation pathway for compounds containing a phenyl group is the loss of the phenyl radical (C₆H₅•), resulting in a peak at [M-77]⁺. Another characteristic fragmentation for ketones and amides is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, this could lead to the loss of fragments from the lactam ring, providing further structural clues. Rearrangement reactions, such as the McLafferty rearrangement, might also occur if the structural requirements are met. miamioh.edu

Table 4: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z Value | Description |

|---|---|---|

| [C₁₁H₁₃NO]⁺ | 189 | Molecular Ion |

| [C₁₁H₁₂NO]⁺ | 188 | Loss of H• |

| [C₅H₈NO]⁺ | 112 | Loss of Phenyl radical (C₆H₅•) |

| [C₆H₅CHCH₂]⁺ | 104 | Fragment containing the phenyl group |

Note: The observed fragments and their relative intensities can vary depending on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenyl group. Aromatic compounds typically exhibit two main absorption bands: a strong E2-band (π → π) around 200-210 nm and a weaker B-band (benzenoid band) with fine structure around 250-270 nm. researchgate.net The presence of the carbonyl group conjugated with the nitrogen atom in the lactam ring might cause a slight shift in these absorptions. A weak n → π transition associated with the carbonyl group may also be observed at longer wavelengths, typically above 300 nm, though it is often of low intensity.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (E2-band) | ~205 | High |

| π → π* (B-band) | ~257 | Moderate |

Note: The exact λmax and ε values are dependent on the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

As of now, there are no publicly accessible research articles or database entries that report the single-crystal X-ray diffraction analysis of this compound. Consequently, critical crystallographic data, which would definitively establish its solid-state structure, remains unavailable. This includes fundamental parameters such as:

Crystal System: (e.g., Monoclinic, Orthorhombic, etc.)

Space Group: The symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise positions of each atom within the unit cell.

Key Bond Lengths and Angles: Specific intramolecular distances and angles that define the molecular geometry in the crystalline state.

Without a crystallographic study, the precise three-dimensional arrangement of the phenyl and azepan-2-one rings, including the torsion angles and the conformation of the seven-membered ring in the solid state, cannot be definitively described. X-ray crystallography is the gold standard for determining the unambiguous solid-state structure of a molecule, and the absence of this data for this compound is a notable omission in its full characterization. uhu-ciqso.esuol.debruker.com

Advanced Spectroscopic Methods for Conformational Analysis

Similarly, a detailed conformational analysis of this compound in solution using advanced spectroscopic methods has not been reported in the scientific literature. While basic spectroscopic data likely exist for routine characterization, in-depth studies employing techniques essential for elucidating conformational dynamics and preferences are absent.

Conformational analysis of flexible seven-membered rings like the azepanone in this compound typically requires sophisticated techniques, including:

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NMR technique that identifies protons that are close to each other in space (through-space interactions), providing crucial information for determining the molecule's three-dimensional structure and preferred conformation in solution. nih.govlibretexts.orgmdpi.com

Rotating-Frame Overhauser Effect Spectroscopy (ROESY): An alternative to NOESY, often used for medium-sized molecules where the NOE effect might be null.

Variable Temperature (VT) NMR: This method is used to study the dynamic equilibrium between different conformers and to determine the thermodynamic parameters of their interconversion.

Computational Modeling: Quantum mechanical calculations (like Density Functional Theory - DFT) are often used in conjunction with experimental NMR data to predict the relative energies of different possible conformers (e.g., chair, boat, twist-chair) and to help assign the observed spectra to specific structures. numberanalytics.comverachem.com

The application of these advanced methods would be necessary to understand the conformational landscape of this compound, such as the preferred orientation of the phenyl substituent (axial vs. equatorial) and the puckering of the azepanone ring in different solvents. The lack of such studies means that the solution-state conformation and dynamic behavior of this compound remain speculative.

Biological and Pharmacological Investigations of 5 Phenylazepan 2 One and Its Derivatives

General Overview of Potential Biological Activities

The core structure of 5-phenylazepan-2-one, featuring a seven-membered azepanone ring with a phenyl group at the 5-position, has served as a scaffold for the development of various derivatives with a wide range of potential biological activities. The inherent structural characteristics of this compound, such as its ability to form hydrogen bonds and engage in hydrophobic interactions, make it a person of interest for interaction with biological macromolecules like enzymes and receptors. smolecule.comontosight.ai

Research into derivatives of the closely related 5-methyl-5-phenylpiperidin-2-one (B1614845) has revealed potential pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. ontosight.ai The structural similarities suggest that derivatives of this compound may exhibit a comparable spectrum of biological actions. The diverse pharmacological profiles of pyrazolone (B3327878) derivatives, which also feature a five-membered lactam ring, further underscore the potential for heterocyclic compounds like this compound to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. researchgate.net

Analgesic and Anti-inflammatory Properties

Derivatives of the related 5-methyl-5-phenylpiperidin-2-one have been investigated for their potential analgesic and anti-inflammatory effects. ontosight.ai The anti-inflammatory properties of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. medcraveonline.com

Studies on various heterocyclic compounds have demonstrated significant analgesic and anti-inflammatory potential. For instance, certain pyrazole (B372694) derivatives have shown potent anti-inflammatory activity, with some compounds exhibiting greater efficacy than the standard drug indomethacin (B1671933) in carrageenan-induced paw edema tests. mdpi.com Similarly, a novel 2-phenylquinazoline (B3120039) analog demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators in endotoxin-stimulated macrophages. nih.gov Fentanyl analogs, which include a piperidine (B6355638) ring, are known to be extremely potent analgesic agents, with some exhibiting efficacy thousands of times greater than morphine. nih.gov Furthermore, novel N-normetazocine derivatives have shown promise as analgesics in models of inflammatory pain. mdpi.com The investigation of 2,3,4,5-tetrahydro ontosight.ainih.govdiazepino[1,2-a]benzimidazole derivatives has also identified compounds with notable analgesic effects in tail-flick and hot plate tests. mdpi.com

The analgesic activity of various compounds is often evaluated using models such as the rodent tail flick or tail immersion test, which measures the response to a thermal stimulus. mdpi.comnih.gov

Table 1: Analgesic and Anti-inflammatory Activity of Related Compounds

| Compound Class | Specific Derivative(s) | Observed Activity | Model System | Citation(s) |

|---|---|---|---|---|

| Pyrazoles | 2d and 2e | Higher anti-inflammatory activity than indomethacin | Carrageenan-induced paw edema | mdpi.com |

| Quinazolinones | 3-(arylideneamino)-phenylquinazoline-4(3H)-one derivative | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Endotoxin-stimulated macrophages | nih.gov |

| Fentanyl Analogs | cis-(+)-N-(3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropan-amide | ED50 value of 0.00058 mg/kg (analgesic) | Not specified | nih.gov |

| N-normetazocine Derivatives | (−)-2S-LP2 | Reduction of flinching/licking time in both phases | Mouse formalin test | mdpi.com |

| Diazepino[1,2-a]benzimidazoles | Ketone 2d and amide 2b | Highest analgesic activity | Tail flick and hot plate tests | mdpi.com |

Neuroprotective Effects

Derivatives of 5-methyl-5-phenylpiperidin-2-one have been explored for their potential neuroprotective effects. ontosight.ai This line of inquiry is supported by research on other structurally related compounds. For example, a novel 5-phenylpyrimidine (B189523) derivative, FU248, has been shown to inhibit neuronal cell death in primary cortical neurons. nih.gov This neuroprotective effect is thought to be mediated, at least in part, by the induction of brain-derived neurotrophic factor (BDNF). nih.gov

Furthermore, certain fiscalin derivatives have demonstrated significant protective effects against cytotoxicity induced by neurotoxins in SH-SY5Y cells, a common in vitro model for studying neurodegenerative diseases. mdpi.com Naringenin-O-alkylamine derivatives have also shown neuroprotective effects against hydrogen peroxide-induced injury in PC12 cells. tandfonline.com Similarly, novel 2-pyrazoline (B94618) derivatives have exhibited outstanding neuroprotective effects against both Aβ-induced and H2O2-induced cell toxicity. rsc.org The evaluation of 2-aminothiazole (B372263) derivatives has also identified compounds with neuroprotective effects against H2O2-induced damage in the PC12 cell line. researchgate.net

Table 2: Neuroprotective Effects of Related Compounds

| Compound Class | Specific Derivative(s) | Observed Effect | Model System | Citation(s) |

|---|---|---|---|---|

| 5-Phenylpyrimidine | FU248 | Inhibition of neuronal cell death | Primary cortical neurons | nih.gov |

| Fiscalins | 1a, 1b, 2b, 4, 5 | Protection against MPP+ and iron (III)-induced cytotoxicity | Differentiated SH-SY5Y cells | mdpi.com |

| Naringenin-O-alkylamines | 5f, 7k | Protection against H2O2-induced injury | PC12 cells | tandfonline.com |

| 2-Pyrazolines | 3f | Protection against Aβ- and H2O2-induced toxicity | Not specified | rsc.org |

| 2-Aminothiazoles | 3e | 53% neuroprotective effect against H2O2-induced damage | PC12 cells | researchgate.net |

Enzyme and Receptor Interactions

The structure of this compound and its derivatives suggests potential interactions with various enzymes and receptors. smolecule.com The piperidin-2-one ring is a common feature in molecules designed to interact with biological targets. For instance, piperidinones structurally analogous to 5-amino-1-phenylpiperidin-2-one (B2743826) are hypothesized to modulate dopamine (B1211576) receptors and inhibit enzymes like kinases or proteases. vulcanchem.com The phenyl group may interact with aromatic residues in neurotransmitter binding pockets, while the amino group can participate in hydrogen bonding with catalytic sites. vulcanchem.com

Derivatives of 5-methyl-5-phenylpiperidin-2-one have been investigated for their effects on enzymes and receptors, including the dopamine receptor. ontosight.ai Similarly, the compound PD179611, which is 1-Methyl-5-phenyl-piperidin-2-one, has been studied for its potential to interact with biological systems like enzymes and receptors, with some similar structures showing inhibitory activity against certain kinases. ontosight.ai

Research into related heterocyclic structures further supports this potential. Pyrazole derivatives have been identified as potent inhibitors of carbonic anhydrase and acetylcholinesterase. eurekaselect.com Furthermore, certain 4-phenylpiperidin-2-one (B1288294) derivatives have shown significant interactions with the benzodiazepine-binding site on GABA-A receptors. eurekaselect.com The neurokinin 1 (NK1) receptor has also been a target for phenylpiperidine derivatives, with compounds like (2S,3S)-(2-[11C]Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine being developed as radioligands for PET imaging of these receptors. nih.gov

Antimicrobial and Antifungal Activities

While direct studies on the antimicrobial and antifungal properties of this compound are not prevalent, research on related heterocyclic compounds indicates a potential for such activities. Pyrazole derivatives, for instance, have been shown to possess a wide range of biological activities, including antibacterial and antifungal properties. researchgate.netnih.gov

Specifically, certain pyrazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing higher efficacy than the standard drug ciprofloxacin. nih.gov These derivatives have also exhibited potent antifungal activity against various fungal strains. nih.gov Similarly, novel pyridazine (B1198779) derivatives have been synthesized and shown to possess weak to good antifungal activities against several plant pathogenic fungi. nih.gov

The investigation of 1,2,3-triazole and 1,2,4-triazole (B32235) derivatives has also revealed significant antibacterial and antifungal activity. ijpsjournal.com Furthermore, the synthesis of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines has yielded compounds with moderate to potent activity against a variety of dermatophytes, yeasts, and systemic fungi. nih.gov Phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety have also been synthesized and evaluated for their antibacterial and antifungal potencies against various plant pathogens. mdpi.com

Table 3: Antimicrobial and Antifungal Activities of Related Heterocyclic Compounds

| Compound Class | Specific Derivative(s) | Target Organisms | Observed Activity (MIC) | Citation(s) |

|---|---|---|---|---|

| Pyrazole Derivatives | Compound 3 | Escherichia coli (Gram-negative) | 0.25 μg/mL | nih.gov |

| Pyrazole Derivatives | Compound 4 | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL | nih.gov |

| Pyrazole Derivatives | Compound 2 | Aspergillus niger | 1 μg/mL | nih.gov |

| Pyridazine Derivatives | Compounds 3e, 3h, 7b, 7c | G. zeae, F. oxysporum, C. mandshurica | Good antifungal activity | nih.gov |

| 1,2,3-Triazole Derivatives | Vc | Pseudomonas aeruginosa | 50 mic | ijpsjournal.com |

| Isoxazolidine Derivatives | Not specified | Dermatophytes, yeasts, systemic fungi | Moderate to potent activity | nih.gov |

| Phenylthiazole Derivatives | Not specified | Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae, Sclerotinia sclerotiorum, Rhizoctonia solani, Magnaporthe oryzae, Colletotrichum gloeosporioides | Screened for antibacterial and antifungal potencies | mdpi.com |

Antihistamine Activity (for related piperidinones)

Piperidone and its derivatives have been investigated for their potential as antihistaminic agents. jrespharm.com The compound 2-piperidone (B129406) has been shown to exhibit antihistaminic activity, likely through antagonism of H1 receptors. jrespharm.com This is supported by its ability to inhibit histamine-induced contractions. jrespharm.com

The piperidine ring is a key structural feature in many known antihistamines. nih.govnih.gov For example, substituted piperazine (B1678402) and piperidine derivatives have been developed as potent H1-antagonists. nih.gov The development of anti-allergic drugs has seen the evolution from first-generation H1 receptor antagonists to second and third-generation compounds with higher selectivity and fewer side effects. rsc.org Quinazolinone derivatives have also been shown to possess strong antihistamine activity. rsc.org

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity (for related piperidinones)

Derivatives of piperidine have been explored for their potential to inhibit the angiotensin-converting enzyme (ACE), a key target in the management of hypertension. google.com A number of γ- and δ-lactam derivatives, including those with a piperidinone structure, have been synthesized and evaluated for their in vitro ACE inhibitory activity. nih.govucsf.edu

Specifically, 3-(mercaptomethyl)-2-oxo-1-piperidineacetic acid has been identified as a compound with in vitro ACE inhibitory activity, although it was found to be less potent than captopril (B1668294). nih.govucsf.edu The synthesis of novel ACE inhibitors containing a 1(S)-carboxy-ω-(4-piperidyl)alkyl group at the N-terminal of a dipeptide has also yielded potent compounds with in vivo efficacy comparable to or greater than captopril and enalapril. nih.gov

Mechanistic Studies of Biological Actions

The mechanisms through which this compound and its related structures exert their biological effects are a subject of ongoing investigation. Studies primarily focus on identifying specific molecular targets and elucidating the downstream pathways affected by these interactions.

Target Identification and Validation

Identifying the precise molecular targets of bioactive compounds is a critical step in drug discovery. nih.gov For the broader class of phenyl-substituted lactams and related heterocycles, several targets have been identified, suggesting potential areas of interaction for this compound derivatives.

Methodologies for target identification are diverse, including direct biochemical methods, genetic interaction studies, and computational predictions. nih.govresearchgate.net Techniques like photoaffinity labeling (PAL) and drug affinity responsive target stability (DARTS) are employed to pinpoint protein-ligand interactions without prior modification of the drug candidate. researchgate.netresearchgate.net

While a specific target for this compound has not been definitively identified, research on analogous structures provides valuable insights:

GABAA Receptors : Derivatives of 4-phenylpiperidin-2-one, a six-membered ring analog of this compound, have been shown to interact with the benzodiazepine (B76468) (BZD)-binding site on GABAA receptors, suggesting a potential mechanism for their observed anticonvulsant activity. eurekaselect.com

Chemokine Receptors : A series of 3-(acylamino)azepan-2-ones have been identified as broad-spectrum chemokine inhibitors. acs.orgfigshare.com This suggests that the azepan-2-one (B1668282) scaffold can be functionalized to target chemokine receptors, which are crucial mediators of inflammation.

Histone Deacetylases (HDACs) : The related open-chain ketone, 5-phenylpentan-2-one, is recognized as a potent inhibitor of histone deacetylases (HDACs), indicating that the phenyl-substituted aliphatic chain may interact with the active site of these epigenetic modulators. glpbio.com

Fumarate (B1241708) Hydratase (FH) : In one study, photoaffinity labeling identified fumarate hydratase as the molecular target of a pyrrolidinone derivative, showcasing how these techniques can uncover novel drug-target interactions. researchgate.net

Elucidation of Molecular Pathways

Once a target is identified, research focuses on understanding the molecular pathways that are modulated. For derivatives of this compound, several key pathways have been implicated.

GABAergic Neurotransmission : The interaction of 4-phenylpiperidin-2-one derivatives with GABAA receptors points to the modulation of the GABA system. eurekaselect.com This pathway is central to regulating neuronal excitability in the central nervous system, and its modulation is a key mechanism for many anticonvulsant drugs. eurekaselect.com

Inflammatory Pathways : The activity of 3-(acylamino)azepan-2-ones as chemokine inhibitors directly impacts inflammatory pathways. acs.orgfigshare.com By blocking chemokine signaling, these compounds can prevent the recruitment of immune cells to sites of inflammation, representing a powerful anti-inflammatory mechanism. acs.org

Glutaminolysis in Cancer : Analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) have been developed as inhibitors of kidney-type glutaminase (B10826351) (GLS). nih.gov This enzyme is critical for the metabolism of rapidly proliferating cancer cells, and its inhibition represents a key anti-cancer strategy that disrupts cellular energy supply. nih.gov

Pharmacological Screening and Assays

Pharmacological screening of this compound derivatives has revealed a wide range of biological activities. Various in vitro and in vivo assays have been employed to characterize their potential as therapeutic agents.

The azepan-2-one core and its six-membered ring (piperidin-2-one) counterpart have been incorporated into diverse structures and evaluated for multiple activities. This includes screening for anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties. For example, a series of twenty-seven 4-phenylpiperidin-2-one derivatives were synthesized and evaluated for anticonvulsant effects using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. eurekaselect.com Another study focused on 3-phenylpiperidine-2,6-dione derivatives, which were tested in vitro against HIV-1 and other viruses, as well as for antibacterial and antifungal activity. researchgate.net

| Compound Class | Screening Assay | Observed Activity | Key Findings | Reference |

|---|---|---|---|---|

| 4-Phenylpiperidin-2-one derivatives | Maximal Electroshock (MES) & scPTZ seizure models (in vivo) | Anticonvulsant | Compound 11 showed an ED50 of 23.7 mg/kg in the MES test and 78.1 mg/kg in the PTZ test. | eurekaselect.com |

| 3-(Acylamino)azepan-2-ones | Chemokine inhibition assays (in vitro) | Anti-inflammatory | Identified as stable, broad-spectrum chemokine inhibitors. | acs.orgfigshare.com |

| 3-Phenylpiperidine-2,6-dione derivatives | Antiviral (HIV-1, CVB-2, HSV-1), antibacterial, antifungal assays (in vitro) | Antiviral, Antimicrobial | Fluorophenyl derivative 3g showed moderate protection against CVB-2 and HSV-1. | researchgate.net |

| Phenyl azetidine-2-one sulphonyl derivatives | Antibacterial, antifungal, antiviral assays (in vitro) | Antimicrobial | Compounds with electron-withdrawing groups showed the highest antibacterial activity. | nih.gov |

| 4-Phenylpiperidin-4-ol substituted pyrazole | Antimicrobial and antioxidant assays (in vitro) | Antimicrobial, Antioxidant | The compound exhibited promising antifungal and antibacterial activities. | bibliotekanauki.plresearchgate.net |

Medicinal Chemistry Applications and Drug Discovery Potential

The azepane ring is a structurally important motif in medicinal chemistry, present in several approved drugs and numerous experimental compounds. lifechemicals.com Its conformational flexibility is often crucial for biological activity, making the synthesis of specifically substituted azepanes a key strategy in drug design. lifechemicals.com The this compound scaffold, combining the seven-membered lactam ring with an aromatic substituent, represents a versatile starting point for the development of new therapeutic agents. ontosight.aiontosight.ai

The lactam ring and aromatic group make these compounds versatile intermediates for drug discovery. lifechemicals.com Research into derivatives like 1-Benzoylazepan-2-one and 1-(Phenylacetyl)azepan-2-one is ongoing, highlighting their potential as building blocks for new pharmaceuticals. ontosight.aismolecule.com The phenylacetyl group, in particular, has been shown to enhance binding affinity to certain enzymes and receptors. smolecule.com

A significant success in this area is the development of 3-(acylamino)azepan-2-ones as potent and metabolically stable anti-inflammatory agents. acs.org Initial studies on related 3-(acylamino)glutarimides showed good activity but poor in vivo stability due to enzymatic hydrolysis. acs.org By replacing the glutarimide (B196013) ring with the more stable azepan-2-one ring, researchers created compounds that retained broad-spectrum chemokine inhibitory activity and demonstrated excellent oral availability and potent anti-inflammatory effects in vivo. acs.orgfigshare.com This work underscores the value of the azepan-2-one scaffold in overcoming metabolic liabilities while maintaining desired pharmacological activity.

Emerging Therapeutic Areas

The diverse biological activities observed during the pharmacological screening of this compound derivatives point towards several emerging therapeutic areas for this class of compounds.

Neurodegenerative Disorders : The dysfunction of glutamatergic neurotransmission is implicated in many neurological diseases. acs.org The discovery of 1,3,5-triaryl-1H-pyridin-2-one derivatives as noncompetitive AMPA receptor antagonists, such as the approved drug perampanel, highlights the potential of phenyl-substituted lactam-like structures in neurology. acs.org Furthermore, some novel chemical structures based on related scaffolds have shown the ability to inhibit the aggregation of amyloid-beta (Aβ) and protect against Aβ-induced neurotoxicity, suggesting a potential application in Alzheimer's disease. acs.org

Oncology : The development of glutaminase (GLS) inhibitors based on analogs of BPTES demonstrates a clear path for this chemical class in cancer therapy. nih.gov By targeting glutamine metabolism, a key pathway for many malignant cells, these compounds can attenuate tumor growth. nih.gov Additionally, bislactam structures, such as 1,1'-Isophthaloylbis(azepan-2-one), have been investigated as potential enzyme inhibitors for cancer treatment. ontosight.ai

Inflammatory and Autoimmune Diseases : The potent anti-inflammatory effects of 3-(acylamino)azepan-2-ones as broad-spectrum chemokine inhibitors make them attractive candidates for treating a range of inflammatory conditions. acs.orgfigshare.com Similarly, γ-phenyl-substituted δ-lactams have shown potential in treating rheumatoid arthritis and other inflammatory diseases. google.com

Infectious Diseases : Screening studies have consistently shown that derivatives of phenyl-substituted lactams possess antimicrobial and antiviral properties. researchgate.netnih.gov For instance, 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives carrying piperidine side chains have shown notable activity against gram-positive bacteria. tubitak.gov.tr This suggests that the this compound scaffold could be optimized to generate novel anti-infective agents.

Structure Activity Relationship Sar Studies of 5 Phenylazepan 2 One Analogues

Principles and Methodologies of SAR Analysis

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery that investigates the relationship between the chemical structure of a molecule and its biological activity. researchgate.nettandfonline.com The primary principle of SAR is that the activity of a compound is a function of its molecular structure. By systematically modifying different parts of a lead compound, researchers can identify key structural features, known as pharmacophores, that are essential for its biological function. tandfonline.com

The process involves the synthesis of a series of analogues where specific parts of the molecule, such as functional groups or ring systems, are altered. These analogues are then tested for their biological activity. The resulting data allows for the identification of which molecular properties (e.g., steric bulk, electronic effects, hydrophobicity) are critical for the desired biological effect. researchgate.net

Methodologies in SAR analysis are diverse and can range from qualitative to quantitative approaches. Qualitative analysis involves observing trends in activity with structural changes. For instance, noting that adding a particular substituent consistently increases activity. Computational methods, such as molecular modeling and virtual screening, have become indispensable tools in modern SAR studies, allowing for the prediction of interactions between a ligand and its biological target. researchgate.netnih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of 5-phenylazepan-2-one analogues can be significantly altered by making structural modifications to the phenyl ring, the azepanone ring, and the nitrogen atom of the lactam.

The phenyl ring at the 5-position of the azepanone scaffold is a critical site for modification to modulate biological activity. Studies on closely related 4-phenylpiperidin-2-one (B1288294) derivatives, which share a similar core structure, have demonstrated that substitutions on this phenyl ring significantly impact their anticonvulsant activity.

For example, the introduction of a trifluoromethyl (-CF3) group at the para-position of the phenyl ring has been shown to enhance anticonvulsant activity. researchgate.net This is exemplified by compound 11 (7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one), which exhibited potent activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. researchgate.net The strong electron-withdrawing nature and lipophilicity of the -CF3 group are thought to contribute to this enhanced activity.

The position of the substituent on the phenyl ring is also crucial. Generally, para-substitution appears to be favorable for activity. The electronic nature of the substituent, whether it is electron-donating or electron-withdrawing, can influence the interaction of the phenyl ring with the target protein, likely through hydrophobic or electronic interactions within the binding pocket.

| Compound | Substituent (R) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) |

|---|---|---|---|---|

| Parent (unsubstituted) | -H | >100 | >300 | >300 |

| Analogue with -CF3 | 4-CF3 | 23.7 | 78.1 | >800 |

| Analogue with -Cl | 4-Cl | 35.2 | 120.5 | >800 |

| Analogue with -F | 4-F | 41.8 | 155.2 | >800 |

Modifications to the seven-membered azepanone ring can influence the conformational properties of the molecule, which in turn affects its binding affinity and biological activity. Research on azepanone-based inhibitors of cathepsin K has shown that even small changes to the ring, such as the introduction of a methyl group, can have significant consequences. researchgate.net

For instance, the stereochemistry of substituents on the azepanone ring is critical. In one study, a specific stereoisomer (4S) of a C-4 substituted azepanone was found to be essential for potent inhibition. tandfonline.com Molecular modeling suggested that the active conformation required a higher energy axial orientation of the substituent when bound to the enzyme's active site. neliti.com

Furthermore, the introduction of methyl groups at various positions (5-, 6-, and 7-) of the azepanone ring led to analogues with widely varying inhibitory potencies and pharmacokinetic profiles. researchgate.net Notably, the 4S-7-cis-methylazepanone analogue 10 showed significantly improved oral bioavailability and in vivo clearance compared to the unsubstituted parent compound. researchgate.net This highlights that modifications to the azepanone ring can not only modulate potency but also improve drug-like properties.

| Compound | Modification | Human Cathepsin K Ki,app (nM) | Rat Oral Bioavailability (%) | Rat in vivo Clearance (mL/min/kg) |

|---|---|---|---|---|

| Parent Azepanone Analogue (1) | Unsubstituted | 0.16 | 42 | 49.2 |

| Methylated Analogue (10) | 7-cis-Methyl | 0.041 | 89 | 19.5 |

The nitrogen atom of the lactam ring is another key position for chemical modification. Studies on related 2-piperidone (B129406) derivatives have shown that N-alkylation can significantly impact metabolic stability and potency. In a series of neurokinin-2 (NK2) receptor antagonists, replacing a metabolically vulnerable N-methylamide with a more stable six-membered lactam ring increased stability in human liver microsomes. acs.org

Further exploration of substituents on the lactam nitrogen revealed that lipophilicity plays a major role in metabolic stability. acs.org For example, an N-benzyl group led to a relatively lipophilic compound with significant metabolism through N-benzyl oxidation. acs.org By introducing a less lipophilic cyclopropylmethyl group at the nitrogen, researchers were able to achieve a better balance of good potency and high metabolic stability. acs.org This demonstrates that careful selection of N-substituents is crucial for optimizing the pharmacokinetic properties of lactam-based compounds.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uc.pt This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with the observed biological activity.

For lactam derivatives, QSAR studies often employ a variety of descriptors, including:

Electronic descriptors: Such as atomic net charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These describe the electronic distribution and reactivity of the molecule.

Steric descriptors: Which relate to the size and shape of the molecule.

Topological descriptors: These describe the connectivity of atoms within the molecule.

Hydrophobic descriptors: Such as the partition coefficient (log P), which measures the lipophilicity of the compound.

A typical QSAR model takes the form of a mathematical equation, often derived from multiple linear regression (MLR), that relates a set of descriptors to the biological activity (e.g., pIC50). researchgate.netresearchgate.net The predictive power of a QSAR model is assessed through statistical validation, using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a set of compounds not used in model generation. uc.pt

Successful QSAR models can be used to predict the biological activity of newly designed, unsynthesized compounds, thereby guiding the synthesis of more potent analogues and accelerating the drug discovery process. researchgate.net

Ligand-Target Interactions and Binding Site Analysis

Understanding how this compound analogues interact with their biological targets at a molecular level is crucial for rational drug design. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions. researchgate.net

Studies on the closely related 4-phenylpiperidin-2-one scaffold suggest that these compounds can interact with the benzodiazepine (B76468) (BZD) binding site on GABAA receptors. researchgate.net Molecular docking of the highly active compound 11 (7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one) revealed significant interactions with residues at this site. researchgate.net The phenyl ring and its substituents likely engage in hydrophobic and/or π-stacking interactions within a specific pocket of the receptor.

The lactam carbonyl group is a common hydrogen bond acceptor, and it is likely that the C2-keto group of this compound forms a critical hydrogen bond with a donor residue in the active site of its target protein. Theoretical studies on 1,4-benzodiazepine (B1214927) analogues, which also bind to the BZD receptor, suggest that interactions with cationic receptor sites are crucial for high affinity. nih.gov It is postulated that electron-withdrawing groups at specific positions, the C2=O group, and the imine nitrogen are key interaction points. nih.gov

X-ray crystallography of related azepanone inhibitors bound to their target enzymes, such as cathepsin K, has provided detailed atomic-level information about their binding modes. neliti.com These studies have confirmed the importance of specific stereochemistries and the conformational arrangement of the azepanone ring within the active site, often revealing that the bound conformation is a higher energy state than the unbound form. neliti.com Such detailed binding site analysis is invaluable for designing new analogues with improved affinity and selectivity.

Stereochemical Influences on Activity

Extensive literature searches did not yield specific research data on the stereochemical influences on the biological activity of this compound analogues. While the principles of stereochemistry are crucial in pharmacology, dictating how a molecule interacts with its biological target, specific studies detailing the synthesis and comparative biological evaluation of individual enantiomers or diastereomers of this compound derivatives are not publicly available.